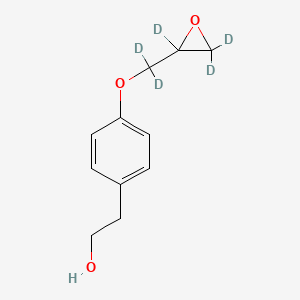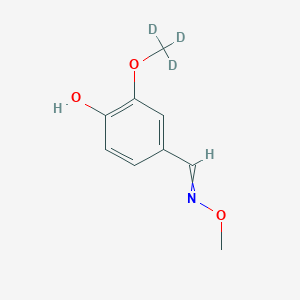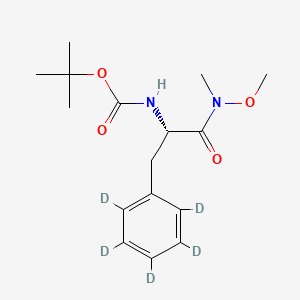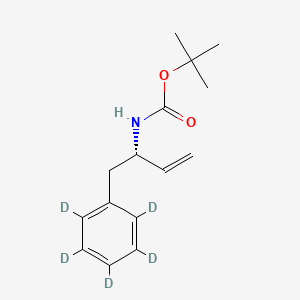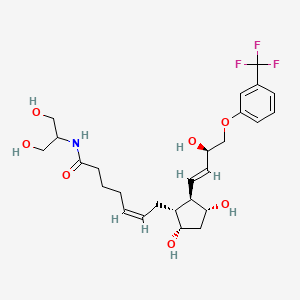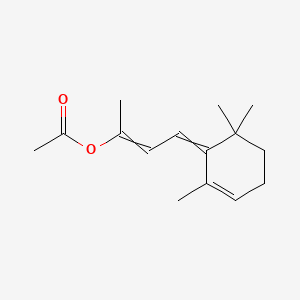
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent)
Descripción general
Descripción
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent), also known as Tacrolimus-13C,d2, is a 13C-labeled and deuterium labeled Tacrolimus . Tacrolimus (FK506), a macrocyclic lactone, binds to FK506 binding protein (FKBP) to form a complex . It is a standard component of immunosuppressive regimens currently in use for organ and reconstructive tissue transplants .
Molecular Structure Analysis
The molecular formula of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) is 13C C43 D2 H67 N O12 . The molecular weight is 807.02 .Aplicaciones Científicas De Investigación
Treatment for TAFRO Syndrome
Tacrolimus has been suggested as an effective initial treatment for TAFRO syndrome when combined with glucocorticoids. It shows promise as a glucocorticoid-sparing agent, which could reduce the side effects associated with long-term steroid use. Further research is needed to identify specific patient profiles that respond best to Tacrolimus for this condition .
Nerve Regeneration
Tacrolimus is recognized for its neuroregenerative properties and is being studied as a potential treatment in nerve repair studies. Both preclinical and clinical evidence suggest benefits of systemic administration, as well as novel delivery systems for localized treatment after nerve injury .
Immunosuppression for Organ Rejection
As a 23-membered polyketide macrolide produced by Streptomyces tsukubaensis, Tacrolimus is widely used in medicine to prevent organ rejection due to its immunosuppressant activity .
Influence on Cellular Mechanisms
Research indicates that Tacrolimus may enhance osteogenic differentiation, which is crucial for bone healing and regeneration. This is evidenced by increased calcium deposition and COL1A1 expression, suggesting potential roles in tissue repair and stem cell-based therapeutic applications .
Mecanismo De Acción
Target of Action
The primary target of Tacrolimus is the FK506 binding protein (FKBP12) . This protein is an immunophilin, a class of proteins that play a role in immune response .
Mode of Action
Tacrolimus forms a high affinity complex with FKBP12 . This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin , leading to disruption of T cell activation .
Biochemical Pathways
The inhibition of calcineurin disrupts several biochemical pathways. It inhibits calcium-dependent events, such as interleukin-2 gene transcription , nitric oxide synthase activation , cell degranulation , and apoptosis . Additionally, Tacrolimus also regulates nitric oxide neurotoxicity , neurotransmitter release , and regulation of Ca 2+ release via the ryanodine and inositol- (1,4,5)- trisphosphate (IP 3) receptors .
Result of Action
The result of Tacrolimus action is the disruption of T cell activation . This makes it a potent immunosuppressant, useful in preventing organ transplant rejection .
Propiedades
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-OTZVSDQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)
